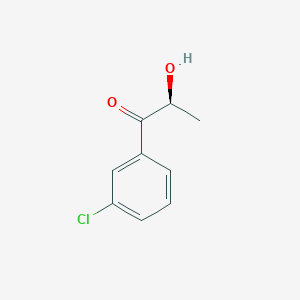

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

描述

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Oxidation Reactions

The secondary alcohol group (-OH) at the C2 position undergoes oxidation to form a diketone.

Key Findings :

-

Enzymatic oxidation preserves the (S)-configuration, making it useful in asymmetric synthesis .

-

Chemical oxidation with KMnO<sub>4</sub> proceeds efficiently but lacks stereochemical control .

Reduction Reactions

The ketone group (-C=O) at C1 can be reduced to a secondary alcohol.

Key Findings :

-

NaBH<sub>4</sub> selectively reduces the ketone without affecting the chlorine substituent .

-

Hydrogenation under Pd/C catalysis is scalable for industrial applications .

Substitution Reactions

The meta-chlorine on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Chlorine substitution is challenging due to the deactivating meta-position but feasible with Cu catalysts .

-

Iodination via KI/CuI proceeds with retention of the stereochemical integrity .

Acid-Catalyzed Rearrangements

The compound undergoes keto-enol tautomerism under acidic conditions.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Tautomerism | H<sub>2</sub>SO<sub>4</sub>, Δ | Enol form stabilized by conjugation | Reversible; equilibrium favors keto form . |

Key Findings :

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .

-

Reduction : Ketone reduction follows a hydride-transfer pathway, stabilized by the adjacent hydroxyl group .

-

Substitution : NAS involves a Meisenheimer complex intermediate, with Cu catalysts lowering activation energy .

科学研究应用

Pharmaceutical Development

- Drug Formulation : The compound is utilized in the formulation and quality control of Bupropion. It is involved in Abbreviated New Drug Application (ANDA) filings with the FDA, where it serves as a reference standard for analytical studies .

- Toxicity Studies : It plays a role in toxicity assessments of drug formulations, ensuring safety and efficacy before clinical use .

Biochemical Studies

- Enzyme-Substrate Interactions : The compound acts as a probe in biochemical research, aiding in the understanding of enzyme mechanisms and interactions .

- Mechanism of Action : Its interaction with biological targets, such as neurotransmitter transporters, provides insights into its pharmacological effects. For instance, studies indicate that this compound may inhibit norepinephrine reuptake, contributing to its potential antidepressant effects .

Chemical Manufacturing

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex organic molecules, including specialty chemicals and materials used in various industries .

- Quality Control : The compound’s characterization data (e.g., NMR, HPLC) are essential for maintaining quality standards during production processes .

Data Table: Applications Overview

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of Bupropion formulations highlighted the importance of this compound as a reference standard. The findings indicated that formulations containing this impurity were subjected to rigorous testing to ensure they met safety regulations before market release.

Case Study 2: Enzyme Interaction Studies

Research involving this compound demonstrated its ability to interact with specific enzymes responsible for neurotransmitter regulation. These interactions provided valuable insights into its potential therapeutic effects and mechanisms of action.

作用机制

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

相似化合物的比较

Similar Compounds

- 3-Chlorophenylacetic acid

- 3-Chlorophenylpiperazine

- 3-Chlorophenylhydrazone

Uniqueness

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

生物活性

(S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is a chiral compound with significant biological activity. Its structural characteristics allow for diverse interactions within biological systems, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications.

This compound is synthesized through the reaction of 3-chlorobenzaldehyde with chiral catalysts under controlled conditions, often utilizing solvents like ethanol or methanol. The stereochemistry of this compound is crucial for its biological activity, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing various metabolic pathways and signal transduction processes. For instance, it has been noted that the compound can modulate enzyme-substrate interactions, which are critical in biochemical studies .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties against various microorganisms. Its efficacy against specific strains can be measured through growth inhibition assays .

- Anticancer Properties : Research has shown that this compound may inhibit cell proliferation in cancer cell lines. For example, it has demonstrated cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating significant growth inhibition .

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. This inhibition could make it a candidate for anti-inflammatory therapies .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated an IC50 value of approximately 5 µM, suggesting effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus epidermidis and Corynebacterium xerosis. The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential use in cosmetic formulations to combat body odor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (MDA-MB-231) | 5 |

| 3-Chlorophenylacetic acid | Antimicrobial | 15 |

| 3-Chlorophenylpiperazine | Enzyme Inhibition | 20 |

This table illustrates how this compound compares to similar compounds regarding their biological activities and potency.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone with high enantiomeric purity in laboratory settings?

- Methodological Answer : The compound is synthesized as a key intermediate or impurity in bupropion hydrochloride production. A plausible route involves the Friedel-Crafts acylation of 3-chlorophenyl substrates, followed by stereoselective reduction of the ketone group. Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution can achieve enantiomeric purity. Characterization via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry is critical to verify the (S)-configuration .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : H and C NMR confirm the hydroxypropanone backbone and 3-chlorophenyl substitution. Key signals include the carbonyl (δ ~205 ppm in C) and hydroxyl protons (δ ~4.5 ppm in H) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) quantifies purity. USP guidelines recommend a retention time of ~8.5 minutes under specified conditions .

- Mass Spectrometry : ESI-MS (m/z 185 [M+H]+) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation or photodegradation. Lyophilization enhances long-term stability. Regular purity checks via HPLC are advised, especially after thawing .

Q. What chromatographic methods are used to separate this compound from its diastereomers or related impurities?

- Methodological Answer : Chiral stationary phases (e.g., Chiralcel® OD-H) with hexane/isopropanol (90:10) resolve enantiomers. For impurity profiling, gradient HPLC (0.1% trifluoroacetic acid in water/acetonitrile) distinguishes related compounds like 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Related Compound F) .

Advanced Research Questions

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products characterized?

- Methodological Answer : Under oxidative stress (40°C/75% RH), the hydroxyl group may dehydrate to form 1-(3-chlorophenyl)-1-propenone. LC-MS/MS identifies degradation products, while kinetic studies (Arrhenius plots) predict shelf-life. Forced degradation in acidic/basic conditions (pH 1–13) reveals hydrolysis products .

Q. How does the stereochemistry of the hydroxyl group influence biological activity or metabolic interactions?

- Methodological Answer : The (S)-enantiomer may exhibit distinct binding to cytochrome P450 enzymes (e.g., CYP2B6) compared to the (R)-form. In vitro assays (e.g., hepatic microsomal incubations) coupled with chiral LC-MS quantify enantiomer-specific metabolism .

Q. What role does this compound play in elucidating bupropion’s pharmacokinetic profile?

- Methodological Answer : As a major metabolite or synthetic intermediate, it serves as a biomarker in pharmacokinetic studies. Radiolabeled C-tracing in animal models tracks absorption/distribution, while microdialysis measures blood-brain barrier penetration .

Q. Can computational modeling predict its interaction with therapeutic targets (e.g., dopamine/norepinephrine transporters)?

属性

IUPAC Name |

(2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHLTNNKRCHGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437998 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287477-53-6 | |

| Record name | (2S)-1-(3-chlorophenyl)-2-hydroxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。